Water Solubility Comparison: Maltol Propionate vs. Parent Maltol
The esterification of maltol (3‑hydroxy‑2‑methyl‑4H‑pyran‑4‑one) to maltol propionate reduces predicted aqueous solubility by roughly an order of magnitude [1][2]. This shift is relevant for formulations where a slower dissolution rate or modified partition behaviour is desired.
| Evidence Dimension | Predicted water solubility (ALOGPS) |
|---|---|
| Target Compound Data | 4.07 g L⁻¹ (Maltol propionate / H‑pyran‑3‑yl propanoate) |
| Comparator Or Baseline | Maltol: 10.9–12 g L⁻¹ (FoodB, Bioglyco, Lifeasible data; ALOGPS 134 g L⁻¹) |
| Quantified Difference | Approx. 2.7‑fold to ≥30‑fold lower solubility for the propionate ester vs. parent maltol, depending on source |
| Conditions | ALOGPS prediction; experimental water solubility of maltol reported at 15–25 °C |
Why This Matters
Reduced water solubility affects the rate of flavour release in aqueous food matrices and the need for solubilising excipients in liquid formulations, directly influencing ingredient selection.
- [1] FoodB (FooDB). Compound Maltol – Water Solubility: 134 g L⁻¹ (ALOGPS). View Source
- [2] ContaminantDB. MALTOL PROPIONATE – Water Solubility: 4.07 g L⁻¹ (ALOGPS). View Source
